Home > Products > Screening Compounds P109756 > 3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide
3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide -

3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide

Catalog Number: EVT-3772433
CAS Number:
Molecular Formula: C17H17BrN2O2S
Molecular Weight: 393.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-5-bromo-N-(2-diethylaminoethyl)-2-methoxybenzamide (Bromopride)

Compound Description: 4-amino-5-bromo-N-(2-diethylaminoethyl)-2-methoxybenzamide, also known as bromopride (Viaben), is a benzamide derivative with antiemetic and prokinetic properties. It is used for the treatment of nausea and vomiting, as well as gastrointestinal disorders such as gastroparesis. Pharmacokinetic studies have demonstrated that bromopride exhibits approximately 70% bioavailability, which increases to around 90% with multiple administrations.

4-Amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide

Compound Description: 4-Amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide is a radioiodinated benzamide derivative investigated for its potential in melanoma imaging. This compound demonstrated high uptake in B16 melanoma cells in mice, reaching 16.6% ID/g at 6 hours post-injection. Its relatively slow urinary excretion is thought to contribute to this high uptake.

Relevance: 4-Amino-5-bromo-N-(2-diethylaminoethyl)-3-iodo-2-methoxybenzamide is structurally similar to 3-bromo-N-{[ethyl(phenyl)amino]carbonothioyl}-4-methoxybenzamide, sharing the core benzamide structure, a bromo and a methoxy substituent on the benzene ring. The key difference lies in the presence of an iodo substituent and a diethylaminoethyl group in the former compound. The research highlights the importance of substituents on the benzamide scaffold for influencing melanoma uptake and metabolic stability.

4-Acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide

Compound Description: 4-Acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide, another radioiodinated benzamide derivative, also demonstrated promising results for melanoma imaging. It achieved an even higher uptake in B16 melanoma cells compared to the previous compound, with 23.2% ID/g at 6 hours post-injection. Like the previous compound, its slow urinary excretion is believed to contribute to its high melanoma uptake.

Relevance: 4-Acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide shows significant structural similarity to 3-bromo-N-{[ethyl(phenyl)amino]carbonothioyl}-4-methoxybenzamide, with both possessing the benzamide core and a methoxy substituent. The presence of an acetamido group and a diethylaminoethyl substituent in the former compound, along with an iodo substitution instead of bromo, differentiates the two. These structural variations highlight the impact of different substituents on the benzamide scaffold for melanoma uptake and clearance rates.

N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA)

Compound Description: N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide, often abbreviated as IMBA, is a radioiodinated benzamide used in melanoma imaging research. Studies have shown that IMBA's uptake in B16 melanoma cells is not mediated by specific receptor binding but is primarily associated with melanin granules.

Relevance: N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide shares the benzamide structure and methoxy substituent with 3-bromo-N-{[ethyl(phenyl)amino]carbonothioyl}-4-methoxybenzamide. The key distinction lies in the iodo substituent and the diethylaminoethyl group present in IMBA. Notably, the research on IMBA suggests that melanin association, rather than specific receptor interaction, plays a crucial role in the uptake of benzamide derivatives in melanoma cells.

N-(2-diethylaminoethyl)-4-iodobenzamide (BZA)

Compound Description: N-(2-diethylaminoethyl)-4-iodobenzamide, commonly abbreviated as BZA, is a radioiodinated benzamide derivative studied in the context of melanoma imaging. Interestingly, increasing doses of unlabeled BZA led to an increase in the measured uptake of labeled BZA in B16 melanoma cells, contradicting the expected decrease due to receptor binding competition. This observation suggests a complex uptake mechanism beyond simple receptor binding.

Relevance: N-(2-diethylaminoethyl)-4-iodobenzamide possesses the core benzamide structure in common with 3-bromo-N-{[ethyl(phenyl)amino]carbonothioyl}-4-methoxybenzamide, highlighting the diverse range of benzamide derivatives investigated for melanoma targeting. The iodo substituent and diethylaminoethyl group in BZA differentiate it structurally. Importantly, the research on BZA reveals the complexity of benzamide uptake in melanoma, suggesting mechanisms beyond conventional receptor interactions.

6-Bromoquinazolinones

Compound Description: 6-Bromoquinazolinones represent a class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties.

Relevance: While not directly sharing the same core structure, 6-bromoquinazolinones are relevant to 3-bromo-N-{[ethyl(phenyl)amino]carbonothioyl}-4-methoxybenzamide due to the presence of the bromo substituent and their shared focus on potential pharmaceutical applications. The research on 6-bromoquinazolinones emphasizes the exploration of diverse brominated compounds for various therapeutic targets.

Properties

Product Name

3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide

IUPAC Name

3-bromo-N-[ethyl(phenyl)carbamothioyl]-4-methoxybenzamide

Molecular Formula

C17H17BrN2O2S

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C17H17BrN2O2S/c1-3-20(13-7-5-4-6-8-13)17(23)19-16(21)12-9-10-15(22-2)14(18)11-12/h4-11H,3H2,1-2H3,(H,19,21,23)

InChI Key

OHBTXHDMXVZRMK-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.